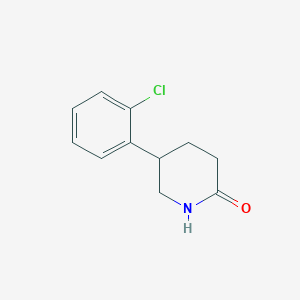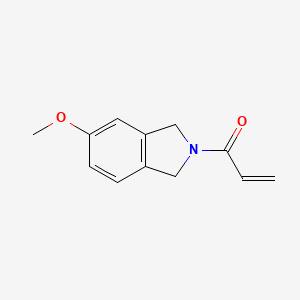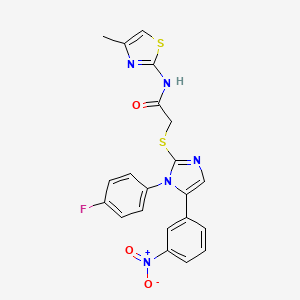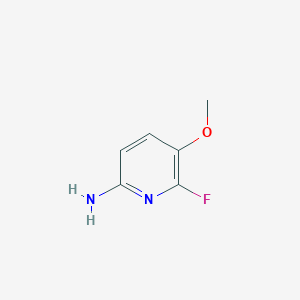
5-(2-Clorofenil)-2-piperidona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-(2-Chlorophenyl)-2-piperidone derivatives involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis reactions. A notable synthesis pathway starts from 2,3-dichloro-nitrobenzene and piperazine, yielding a total yield of 48.2% for the target compound after several reaction steps. These synthesis methods highlight the compound's accessibility for further chemical and pharmacological research (Quan, 2006).
Molecular Structure Analysis
Molecular structure analysis of 5-(2-Chlorophenyl)-2-piperidone derivatives, such as those involving N-benzenesulfonyl substituents, reveals significant changes in configuration affecting their biological activity. Single-crystal structure analysis indicates a 'sofa' conformation for the piperidone ring, influenced by the presence of substituents, which may impact the compound's chemical reactivity and interaction with biological targets (Li et al., 2018).
Chemical Reactions and Properties
5-(2-Chlorophenyl)-2-piperidone undergoes various chemical reactions, including those leading to the formation of complexes with phenols, indicating its capability to engage in hydrogen bonding and other interactions that could be leveraged in drug design and synthesis. Such interactions are crucial for understanding the compound's reactivity and potential as a scaffold for developing new chemical entities (Kumar, Sabesan, & Krishnan, 2002).
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han demostrado propiedades antivirales prometedoras. Por ejemplo:
- Derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido exhibieron actividad inhibitoria contra la influenza A, con el compuesto 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo mostrando una IC50 de 7,53 μmol/L .
- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida mostraron potentes efectos antivirales contra el virus Coxsackie B4, con valores de IC50 que van de 0,4 a 2,1 μg/mL .
Eficacia antifúngica
Los derivados del indol también se han investigado por sus propiedades antifúngicas:
- La chalcona 3-(2-clorofenil)-1-(2'-hidroxi-4',6'-dimetoxi-fenil)prop-2-en-1-ona demostró una alta eficacia contra Trichophyton rubrum, inhibiendo tanto las cepas estandarizadas como los aislados clínicos .
Aplicaciones biológicas y clínicas
Los derivados del indol sirven como farmacóforos en varios compuestos medicinales:
- Los investigadores continúan sintetizando diversos andamios de indol para la detección de diversas actividades farmacológicas .
Otras aplicaciones
En resumen, 5-(2-Clorofenil)-2-piperidona, como un derivado del indol, tiene un inmenso potencial en varios campos. Se necesitan más investigaciones para liberar todo su potencial terapéutico. 🌱🔬 .
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-Chlorophenyl)-2-piperidone may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
Similar compounds have been shown to interfere with the synthesis of ergosterol in target fungi by inhibiting cyp51 . This leads to morphological and functional changes in the fungal cell membrane
Biochemical Pathways
Indole derivatives, which share structural similarities with 5-(2-chlorophenyl)-2-piperidone, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse activities suggest that 5-(2-Chlorophenyl)-2-piperidone may influence multiple biochemical pathways.
Result of Action
Similar compounds have been shown to cause significant changes in the target organisms, such as fungi . These changes include alterations in cell membrane structure and function, which can lead to the death of the organism .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness and stability of similar compounds . Factors such as temperature, pH, and presence of other substances can affect the compound’s stability and its interaction with its targets.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHHTIOJCNRSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)
![Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2488714.png)


![3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2488718.png)
![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)
![Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2488722.png)

![(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2488724.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2488726.png)
![N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2488729.png)


![3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2488735.png)